molecular formula C10H12ClN3O3S B6287863 2-(3-Allyl-ureido)-5-chloro-benzenesulfonamide, 95% CAS No. 2737205-92-2

2-(3-Allyl-ureido)-5-chloro-benzenesulfonamide, 95%

Cat. No. B6287863
CAS RN: 2737205-92-2
M. Wt: 289.74 g/mol
InChI Key: PRRFSWUULWWZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Allyl-ureido)-5-chloro-benzenesulfonamide is a chemical compound with the molecular formula C10H13N3O3S . It is a unique molecule that is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-(3-Allyl-ureido)-5-chloro-benzenesulfonamide is based on its molecular formula, C10H13N3O3S . The exact structure would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

Specific chemical reactions involving 2-(3-Allyl-ureido)-5-chloro-benzenesulfonamide are not available in the sources I found. Chemical reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Allyl-ureido)-5-chloro-benzenesulfonamide, such as melting point, boiling point, and density, were not available in the sources I found .

Mechanism of Action

The mechanism of action of 2-(3-Allyl-ureido)-5-chloro-benzenesulfonamide is not specified in the sources I found. The mechanism of action would depend on the biological or chemical system in which the compound is used .

Safety and Hazards

The safety and hazards associated with 2-(3-Allyl-ureido)-5-chloro-benzenesulfonamide are not specified in the sources I found. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research and applications of 2-(3-Allyl-ureido)-5-chloro-benzenesulfonamide are not specified in the sources I found. Given its unique structure, it could be of interest in various fields of research .

properties

IUPAC Name

1-(4-chloro-2-sulfamoylphenyl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3S/c1-2-5-13-10(15)14-8-4-3-7(11)6-9(8)18(12,16)17/h2-4,6H,1,5H2,(H2,12,16,17)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRFSWUULWWZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.